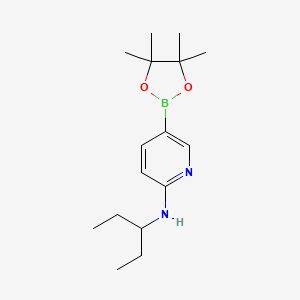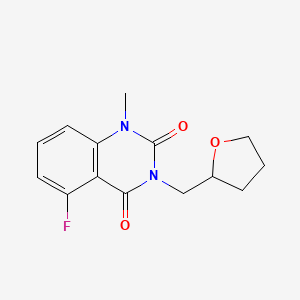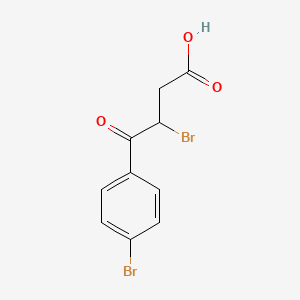
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound with a wide range of applications in the scientific research field. This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of a nitrogen atom surrounded by five carbon atoms and two boron atoms. This compound has a variety of uses in the laboratory, including its use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry.
Aplicaciones Científicas De Investigación
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of applications in the scientific research field. This compound can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It can also be used as a starting material in the synthesis of other compounds, such as the synthesis of pyridine derivatives. Additionally, this compound can be used to study the properties of pyridine derivatives and to investigate the effects of substituents on the reactivity of pyridine derivatives.
Mecanismo De Acción
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organic compound that acts as a ligand in coordination chemistry. The nitrogen atom of the compound is the site of coordination, and the boron atoms act as the electron-donating groups. The nitrogen atom of the compound can bind to a metal center, such as a transition metal, and the boron atoms can donate electrons to the metal center. This allows the metal center to form a stable complex with the ligand.
Biochemical and Physiological Effects
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has not been studied extensively for its biochemical and physiological effects. However, it is known that this compound can interact with certain proteins and enzymes in the body. It is also known that this compound can bind to certain metal centers in the body, such as iron and copper, and can affect their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several advantages for use in the laboratory. This compound is relatively stable and can be stored for long periods of time without degradation. Additionally, this compound is relatively inexpensive and can be easily synthesized from a variety of starting materials. However, this compound can be toxic if ingested or inhaled, and should be handled with care in the laboratory.
Direcciones Futuras
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has potential for further research in a variety of areas. Further research could explore the effects of this compound on other proteins and enzymes in the body, as well as its potential for use in the synthesis of other compounds. Additionally, further research could explore the effects of this compound on metal centers in the body, as well as its potential for use in coordination chemistry. Finally, further research could explore the effects of this compound on the reactivity of pyridine derivatives, as well as its potential for use in the synthesis of pyridine derivatives.
Métodos De Síntesis
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can be synthesized from a variety of starting materials. One of the most common methods of synthesis is the reaction of 3-pentanone with dimethyl dioxaborolane in the presence of a palladium catalyst. This reaction yields N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine in good yields.
Propiedades
IUPAC Name |
N-pentan-3-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O2/c1-7-13(8-2)19-14-10-9-12(11-18-14)17-20-15(3,4)16(5,6)21-17/h9-11,13H,7-8H2,1-6H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGNACSWIOZLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2903808.png)

![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-3-methyl-7-(3-phenylpropyl)-1,3, 7-trihydropurine-2,6-dione](/img/no-structure.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3-dimethoxyphenyl)methanone](/img/structure/B2903814.png)
![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2903816.png)
![Benzo[d][1,3]dioxol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2903817.png)
![1-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2903818.png)
![N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride](/img/structure/B2903819.png)

![N-(2,5-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2903826.png)
![4-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2903827.png)

![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2903830.png)